Norneosildenafil
Overview
Description
Norneosildenafil is a structural analogue of sildenafil, a well-known phosphodiesterase type 5 (PDE-5) inhibitor. It is often found in various functional foods and supplements, sometimes as an adulterant. This compound shares a similar mechanism of action with sildenafil, primarily used for the treatment of erectile dysfunction and pulmonary arterial hypertension .
Mechanism of Action
Target of Action
Norneosildenafil, also known as Norneo Sildenafil, is a chemical compound that primarily targets phosphodiesterase type 5 (PDE-5) . PDE-5 is an enzyme found in the corpus cavernosum and the smooth muscle of pulmonary vasculature, where it is responsible for the degradation of cyclic guanosine monophosphate (cGMP) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NO/cGMP pathway . The inhibition of PDE-5 by this compound prevents the degradation of cGMP, leading to an increase in cGMP concentration . This results in the relaxation of smooth muscle and vasodilation in the pulmonary bed and the systemic circulation to a lesser degree .
Pharmacokinetics
It is likely to share similar adme (absorption, distribution, metabolism, and excretion) properties with sildenafil, from which it is derived . Sildenafil is rapidly absorbed, with slower absorption when taken with a high-fat meal . It is metabolized in the liver via CYP3A4 (major route) and CYP2C9 (minor route), and its major metabolite has 50% of the activity as Sildenafil . Sildenafil is excreted in the feces (~80%, as metabolites) and urine (~13%) .
Result of Action
The result of this compound’s action is the relaxation of smooth muscle and increased blood flow to the corpus cavernosum . This leads to an erection in the presence of sexual stimulation . In the context of pulmonary arterial hypertension (PAH), the increased cGMP concentration results in pulmonary vasculature relaxation .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. It’s important to note that the effectiveness of this compound is dependent on sexual stimulation .
Preparation Methods
The synthesis of norneosildenafil involves several steps, typically starting from sildenafil or its analogues. One method involves the modification of sildenafil through a series of chemical reactions, including N-demethylation. Industrial production methods often utilize high-performance liquid chromatography (HPLC) and solid-phase microextraction (SPME) techniques to isolate and purify the compound .
Chemical Reactions Analysis
Norneosildenafil undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles, leading to the formation of various substituted derivatives. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Norneosildenafil has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection of PDE-5 inhibitors in various samples.
Biology: Studied for its effects on cellular pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and side effects, particularly in the context of erectile dysfunction and pulmonary arterial hypertension.
Industry: Utilized in the development of functional foods and supplements, often as a quality control measure
Comparison with Similar Compounds
Norneosildenafil is often compared with other PDE-5 inhibitors such as:
Sildenafil: The parent compound, widely used for erectile dysfunction and pulmonary arterial hypertension.
Vardenafil: Another PDE-5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Properties
IUPAC Name |
5-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4S/c1-4-9-17-19-20(26(3)25-17)22(28)24-21(23-19)16-14-15(10-11-18(16)31-5-2)32(29,30)27-12-7-6-8-13-27/h10-11,14H,4-9,12-13H2,1-3H3,(H,23,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJSLWNUHMOFAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCCCC4)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365484 | |
Record name | Norneo Sildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371959-09-0 | |
Record name | Norneosildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371959090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norneo Sildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORNEOSILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H269WIW5Q3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the analytical methods used to detect Norneosildenafil in consumer products?
A1: Several analytical methods have been employed to detect and quantify this compound in various matrices. These include:
- Ultra Performance Liquid Chromatography-Photodiode Array Detection (UPLC-DAD): This method provides rapid screening and quantification of this compound alongside other illicit substances in products like functional foods. []
- Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method allows for the identification and quantification of this compound and other Sildenafil analogues in complex matrices, such as herbal preparations, food, and beverages. []
- Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS): This method is particularly useful for analyzing traditional Chinese medicine preparations, providing accurate identification and quantification of this compound. []
Q2: How does this compound differ structurally from Sildenafil, and what implications might these differences have?
A: this compound differs from Sildenafil in the structure of its side chain. While Sildenafil possesses a piperazine ring, this compound lacks this structure. [] This structural difference affects its photodegradation pathway. Unlike other Sildenafil analogues that undergo stepwise destruction of the piperazine ring upon exposure to sunlight, this compound primarily undergoes N,N-dealkylation of the sulfonamide group followed by hydrolysis. [] This information is crucial for understanding its environmental fate and potential persistence.
Q3: Has this compound been detected in environmental samples, and if so, what are the potential implications?
A: Research has identified two transformation products of this compound (m/z 449 and 489) in environmental samples. [] The presence of these metabolites suggests that this compound, released into the environment potentially through the improper disposal of adulterated products or human excretion, can undergo photodegradation. Further research is needed to fully elucidate the environmental fate, persistence, and potential ecotoxicological effects of this compound and its degradation products.
Q4: Why is the detection and quantification of this compound in consumer products important?
A: The presence of this compound in products marketed as "natural" or herbal poses significant health risks to unsuspecting consumers. Since it is an unapproved analogue of a prescription drug, its safety and efficacy haven't been established. [] Ingestion of this compound can lead to adverse effects, especially for individuals with pre-existing health conditions or those taking nitrates. [] Furthermore, the undeclared presence of this compound in products deceives consumers and undermines their ability to make informed decisions about their health. [, , ]
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